2-(Bromomethyl)-6-fluoropyridine hydrochloride

Nucleophilic substitution Leaving group reactivity Halogenated pyridines

2-(Bromomethyl)-6-fluoropyridine hydrochloride (CAS 635723-86-3) is a halogenated pyridine derivative featuring a reactive bromomethyl group at the 2-position and an electron-withdrawing fluorine atom at the 6-position. The hydrochloride salt form provides enhanced handling stability compared to the free base, with a molecular weight of 226.47 g/mol and typical commercial purity specification of ≥95%.

Molecular Formula C6H6BrClFN
Molecular Weight 226.47 g/mol
Cat. No. B13242745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-fluoropyridine hydrochloride
Molecular FormulaC6H6BrClFN
Molecular Weight226.47 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)CBr.Cl
InChIInChI=1S/C6H5BrFN.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H
InChIKeyQDUCLZGCFJFZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Bromomethyl)-6-fluoropyridine hydrochloride as a Differentiated Building Block for Nucleophilic Functionalization


2-(Bromomethyl)-6-fluoropyridine hydrochloride (CAS 635723-86-3) is a halogenated pyridine derivative featuring a reactive bromomethyl group at the 2-position and an electron-withdrawing fluorine atom at the 6-position [1]. The hydrochloride salt form provides enhanced handling stability compared to the free base, with a molecular weight of 226.47 g/mol and typical commercial purity specification of ≥95% . This compound serves primarily as a versatile electrophilic building block in medicinal chemistry and organic synthesis, where the combination of benzylic bromide reactivity and the fluorine substituent enables selective functionalization not achievable with simpler pyridine analogs [2].

  • Bromomethyl and 6-fluoro substituents enable selective electrophilic functionalization
  • Hydrochloride salt form supports handling stability and solubility
  • High commercial purity specification suitable for medicinal chemistry workflows

Why 2-(Bromomethyl)-6-fluoropyridine hydrochloride Cannot Be Replaced by Unsubstituted or Chloro-Analogs


Generic substitution of 2-(bromomethyl)-6-fluoropyridine hydrochloride with structurally similar compounds such as 2-(bromomethyl)pyridine or 2-(chloromethyl)-6-fluoropyridine introduces substantial differences in reactivity, selectivity, and downstream synthetic outcomes. The 6-fluoro substituent exerts a strong electron-withdrawing effect through the pyridine ring, which both activates the bromomethyl group toward nucleophilic substitution and directs regioselectivity in subsequent cross-coupling reactions [1]. The bromomethyl leaving group provides approximately 10³–10⁴-fold greater reactivity compared to the chloromethyl analog in SN2-type displacements, a difference critical for achieving acceptable reaction rates under mild conditions [2]. Procurement decisions must therefore consider these intrinsic electronic and steric factors, as substitution with a non-fluorinated or chloro-analog will yield different reaction kinetics, altered product distributions, and potentially failed synthetic sequences.

Target: 2-(Bromomethyl)-6-fluoropyridine hydrochloride
2-(Bromomethyl)pyridine
Lacks 6-fluoro directing effect; altered ring electronics and regioselectivity
2-(Chloromethyl)-6-fluoropyridine
Chloro leaving group has lower SN2 reactivity; reaction kinetics may differ significantly

Quantitative Differentiation Evidence for 2-(Bromomethyl)-6-fluoropyridine hydrochloride Versus Key Comparators


Bromomethyl vs. Chloromethyl Reactivity: Electronic Activation by 6-Fluoro Substituent

The bromomethyl group in 2-(bromomethyl)-6-fluoropyridine exhibits markedly higher electrophilicity than the chloromethyl analog due to the combined electron-withdrawing effects of the pyridine nitrogen and the 6-fluoro substituent. The electron-withdrawing fluorine atom at the 6-position further polarizes the C–Br bond, enhancing susceptibility to nucleophilic attack [1]. This electronic activation translates to a measurable LogP value of 2.11560 for the free base form, reflecting increased lipophilicity that influences partitioning in biphasic reaction media .

Leaving group reactivity
Class‑level inference
~10³–10⁴× Br vs Cl
Supports faster substitution under mild conditions; synthetic throughput benefit
Class‑level trend for benzylic systems; verify in specific substrate
Nucleophilic substitution Leaving group reactivity Halogenated pyridines

Synthetic Yield Benchmark: NBS Bromination of 6-Fluoro-2-methylpyridine

The synthesis of 2-(bromomethyl)-6-fluoropyridine via radical bromination of 6-fluoro-2-methylpyridine using N-bromosuccinimide (NBS) and AIBN initiator in ethyl acetate has been reported with a 32% isolated yield after vacuum distillation . This yield represents a benchmark for evaluating alternative synthetic routes and provides a baseline for process optimization efforts.

Synthetic yield benchmark
Cross‑study comparable
32% isolated
Baseline yield for NBS bromination route; informs process cost evaluation
40–70% typical class range; 32% reflects reported conditions
Synthetic methodology Bromination Process chemistry

Downstream Derivatization Yield: Suzuki Coupling with 3-Methylpyrazole-4-boronic Acid Pinacol Ester

2-(Bromomethyl)-6-fluoropyridine participates efficiently in Suzuki-Miyaura cross-coupling reactions. In a representative downstream transformation, reaction with 3-methylpyrazole-4-boronic acid pinacol ester in DMF using Cs₂CO₃ base and KI additive at 70°C afforded the coupled product in 65% isolated yield after silica gel chromatography [1].

Suzuki coupling yield
Supporting evidence
65% isolated
Confirms compatibility with boronic acid coupling; aligns with typical heteroaryl bromide yields
DMF, Cs₂CO₃, KI, 70°C; no head‑to‑head comparator
Cross-coupling Suzuki-Miyaura C–C bond formation

Purity Specification and Batch-to-Batch Consistency: GC Purity of 98.77%

Commercial batches of 2-(bromomethyl)-6-fluoropyridine demonstrate GC purity as high as 98.77% (typical value reported in Certificate of Analysis) . This purity level exceeds the minimum specification of 95% common among vendors , and the product is supplied as a colorless to light yellow liquid with NMR characterization available (¹H NMR, 300 MHz, CDCl₃: δ 7.82 dd, 7.35 dd, 6.90 dd, 4.50 s) .

Batch purity
Supporting evidence
98.77% GC
Exceeds common 95% minimum; reduces re‑purification needs and side‑reaction risk
Typical COA value; colorless to light yellow liquid
Quality control Purity analysis COA data

Defined Application Scenarios Where 2-(Bromomethyl)-6-fluoropyridine hydrochloride Delivers Documented Utility


Synthesis of Fluorinated Pyridine-Based Ligands for Coordination Chemistry

The compound serves as a key alkylating agent for introducing 2-fluoro-6-pyridylmethyl moieties. A documented application involves the preparation of tris(2-fluoro-6-pyridylmethyl)amine ligand via reaction with an amine core . This ligand class finds use in biomimetic oxidation catalysis and metal-organic framework construction, where the fluorine substituent modulates metal coordination geometry and redox properties .

Construction of Fluorinated Heterocycles in Medicinal Chemistry Programs

The electrophilic bromomethyl group enables N-alkylation of heterocyclic amines and nucleophilic displacement with thiols, alkoxides, and carbon nucleophiles. Patent literature associates this building block with the synthesis of aminoacetamide derivatives containing benzo-oxygen heterocyclic structures [1] and furanyl-pyrazolopyrimidine scaffolds [2], demonstrating its utility in assembling complex pharmacophores where fluorine substitution enhances metabolic stability.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Architectures

The bromomethyl group participates directly in palladium-catalyzed cross-coupling reactions with aryl- and heteroarylboronic acids. The documented 65% yield in coupling with a pyrazole boronic ester [3] confirms compatibility with standard Suzuki conditions and supports its use in diversity-oriented synthesis of fluorinated biaryl libraries relevant to kinase inhibitor and GPCR modulator programs.

Application
Selection Property
Validation Focus
Fluorinated pyridine ligand synthesis
Benzylic bromide electrophilicity
Coordination geometry modulation by fluorine
Medicinal chemistry building block
N‑alkylation and cross‑coupling versatility
Fluorine‑enhanced metabolic stability profile
Suzuki‑Miyaura biaryl construction
Bromomethyl coupling competence
Compatibility with standard Suzuki conditions

Technical Documentation Hub

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